molecular formula C9H19N3O2 B1326312 (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate CAS No. 1020571-45-2

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Cat. No.: B1326312
CAS No.: 1020571-45-2
M. Wt: 201.27 g/mol
InChI Key: MOFRNGKMXMQTQR-BQBZGAKWSA-N
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Description

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral building block used in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and fine chemicals. The compound has a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,4-diaminopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate in the presence of hydrochloric acid in a dioxane solution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium tetrahydroborate, and various organic solvents such as methanol and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereochemical precision .

Properties

IUPAC Name

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRNGKMXMQTQR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020571-45-2, 2173182-42-6
Record name (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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